Ethyl 2-(2-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(2-nitrophenoxy)acetate is a chemical compound with the CAS Number: 37682-31-8 and a molecular weight of 225.2 .
Synthesis Analysis
The synthesis of Ethyl 2-(2-nitrophenoxy)acetate involves a nucleophilic substitution to introduce an ethyl bromoacetate chain using 2-nitrophenol as the starting material . The product of this reaction is Ethyl 2-(2-nitrophenoxy)acetate .
Molecular Structure Analysis
The linear formula of Ethyl 2-(2-nitrophenoxy)acetate is C10H11NO5 . The SMILES string representation is O=N+C1=CC=CC=C1OCC(OCC)=O .
Physical And Chemical Properties Analysis
Ethyl 2-(2-nitrophenoxy)acetate is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Ethyl 2-(2-nitrophenoxy)acetate has been utilized in various synthesis processes, particularly in medicinal chemistry. For instance, it serves as an intermediate in the synthesis of dual hypoglycemic agents, as shown in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual glucokinase (GK) and PPARγ activators. This synthesis process demonstrates a facile approach, involving alkylation followed by selective reduction, to obtain pure crystals suitable for further pharmacological applications (Altowyan et al., 2022).
Role in Organic Synthesis
Ethyl 2-(2-nitrophenoxy)acetate is also a key compound in the synthesis of other organic compounds. For example, it is used in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, a compound that acts as an important intermediate for various biologically active substances. The synthesis involves a three-step process, indicating its versatility in organic chemistry (Xiong et al., 2019).
Enhancement of Chemical Processes
This compound also plays a role in improving chemical synthesis processes. In one study, an improved method for synthesizing 2-(2-nitrophenoxy)acetic acid, using 2-nitrophenol and methyl 2-chloroacetate, was developed. This demonstrates its utility in enhancing yields and simplifying chemical processes, which could be beneficial for industrial applications (Dian, 2012).
Applications in Other Fields
Apart from its role in synthesis, ethyl 2-(2-nitrophenoxy)acetate's derivatives and related compounds find applications in other fields. For instance, its analogs have been explored in corrosion inhibition for mild steel in hydrochloric acid solutions. This illustrates its potential in materials science and industrial applications, particularly in protecting metals against corrosion (Lgaz et al., 2017).
Safety And Hazards
The safety information for Ethyl 2-(2-nitrophenoxy)acetate includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .
Future Directions
Ethyl 2-(2-nitrophenoxy)acetate has been used in the synthesis of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This suggests potential future directions in the use of microbial-cell-factory approaches for the industrial-scale production of such compounds .
properties
IUPAC Name |
ethyl 2-(2-nitrophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPSRBTOBHBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343745 | |
Record name | ethyl 2-(2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-nitrophenoxy)acetate | |
CAS RN |
37682-31-8 | |
Record name | ethyl 2-(2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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